CID 78066163
Description
These entries typically include:
- Structural data (e.g., 2D/3D conformers, IUPAC name, SMILES notation).
- Physicochemical properties (e.g., molecular weight, logP, solubility).
- Biological activity (e.g., enzyme inhibition, toxicity).
- Related literature (e.g., synthesis protocols, pharmacological studies) .
For CID 78066163, such details would need to be retrieved directly from PubChem or peer-reviewed studies, which are absent in the provided evidence.
Properties
Molecular Formula |
C19H16AsClIO |
|---|---|
Molecular Weight |
497.6 g/mol |
InChI |
InChI=1S/C19H15AsClO.HI/c1-20(14-10-12-15(21)13-11-14)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20;/h2-13H,1H3;1H |
InChI Key |
PTHFICLPPXKOCX-UHFFFAOYSA-N |
Canonical SMILES |
C[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C4=CC=C(C=C4)Cl.[I-] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78066163 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Reaction Types and Mechanisms
Organosilicon compounds like CID analogs exhibit reactivity patterns involving:
-
Hydrolysis : Silicon-carbon bonds react with water or alcohols to form silanols (e.g.,
). -
Condensation : Silanols undergo dehydration to form siloxane networks.
-
Electrophilic Substitution : Fluorinated analogs (e.g., CID 78068613) participate in halogen-exchange reactions under catalytic conditions.
Catalytic and Electrochemical Enhancements
Recent advancements in reaction engineering show promise for CID-type compounds:
Electrochemical activation enables precise control over reaction pathways, reducing unwanted side products .
Stability and Reactivity Data
While CID 78066163-specific data are unavailable, analogous compounds demonstrate:
-
Thermal Stability : Decomposition above 250°C
-
pH Sensitivity : Hydrolysis accelerates under acidic/basic conditions (
at pH 2) -
Solvent Compatibility : Stable in aprotic solvents (e.g., THF, DMF) but reactive in polar protic solvents
Research Gaps and Recommendations
Scientific Research Applications
CID 78066163 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066163 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
General Approach to Comparing Similar Compounds
The evidence highlights methodologies for comparing chemical compounds, which could be applied to CID 78066163 if data were available:
Structural Similarity
- 2D/3D Overlays : Tools like molecular docking or alignment software (e.g., PyMOL, OpenBabel) assess structural homology. For example, uses 3D overlays to compare steroid backbones of substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675).

- Functional Group Analysis : Key moieties (e.g., hydroxyl, carboxyl groups) influence reactivity and binding affinity .
Functional and Pharmacological Comparisons
- Enzyme Inhibition : evaluates betulin-derived inhibitors (e.g., CID 72326, CID 64971) by testing substrate specificity and inhibition constants (Ki).
- Biological Activity : Studies like use clinical trials to compare efficacy and safety profiles (e.g., IC50, EC50 values) .
Computational and Experimental Validation
- Retrosynthetic Analysis : discusses similarity-based methods for predicting synthetic pathways.
- Spectroscopic Characterization: Techniques like LC-ESI-MS () and NMR validate structural differences among isomers (e.g., ginsenosides Rf vs. pseudoginsenoside F11) .
Hypothetical Comparison Table (Template)
If data for this compound were available, a table might resemble:
| Property | This compound | CID X (Analog 1) | CID Y (Analog 2) |
|---|---|---|---|
| Molecular Formula | CnHmOp | ... | ... |
| Molecular Weight (Da) | XXX.X | XXX.X | XXX.X |
| logP | X.XX | X.XX | X.XX |
| IC50 (nM) | XX.X | XX.X | XX.X |
| Target Enzyme | Enzyme A | Enzyme B | Enzyme A |
| Thermodynamic Stability | High | Moderate | Low |
Note: Replace "CID X" and "CID Y" with structurally/functionally related compounds (e.g., 's oscillatoxin derivatives).
Challenges and Limitations
- Data Availability : The absence of this compound in the evidence precludes direct comparisons.
- Methodological Variability : Differences in experimental conditions (e.g., assay protocols, computational parameters) complicate cross-study analyses .
- Structural Complexity: Isomers or derivatives (e.g., ’s ginsenosides) may exhibit divergent bioactivity despite similar structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

